4-Bromooxolan-3-ol

Description

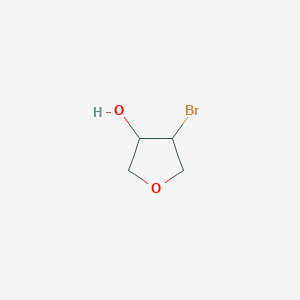

Structure

3D Structure

Properties

IUPAC Name |

4-bromooxolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUKWZNQWLUBGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Properties and Synthesis of 4 Bromooxolan 3 Ol

The specific physical and chemical properties of 4-Bromooxolan-3-ol are crucial for understanding its behavior in synthetic transformations. While comprehensive data is still being compiled, available information highlights its nature as a bifunctional molecule.

Table 1: Key Properties of this compound and Related Compounds

| Property | This compound | 3-Bromotetrahydrofuran (B96772) | Tetrahydrofuran (B95107) (Oxolane) |

| CAS Number | 204926-49-8 chem-space.comcymitquimica.comaksci.comnih.govamericanelements.com | 19311-37-6 nbinno.com | 109-99-9 wikipedia.org |

| Molecular Formula | C₄H₇BrO₂ chem-space.comcymitquimica.comaksci.comnih.govamericanelements.com | C₄H₇BrO nbinno.com | C₄H₈O wikipedia.org |

| Molecular Weight (Da) | 167 chem-space.comcymitquimica.comamericanelements.com | 151.00 nbinno.com | 72.107 wikipedia.org |

| Appearance | Colorless to yellow liquid americanelements.com | Colorless to yellow liquid nbinno.com | Colorless liquid wikipedia.org |

| LogP | 0.23 chem-space.com | N/A | N/A |

| Hydrogen Bond Acceptors | 2 chem-space.com | N/A | N/A |

| Hydrogen Bond Donors | 1 chem-space.com | N/A | N/A |

| Purity (Typical) | Min. 95% cymitquimica.comaksci.com | N/A | N/A |

| Boiling Point (°C) | N/A | ~150-151 nbinno.com | 66 wikipedia.org |

| Density (g/cm³) | N/A | 1.61 (at 0°C) nbinno.com | 0.8876 (at 20°C) wikipedia.org |

| Key Functional Groups | Bromine, Hydroxyl, Cyclic Ether | Bromine, Cyclic Ether | Cyclic Ether |

| Primary Synthetic Use | Bifunctional building block | Intermediate for cross-coupling, heterocycle synthesis | Solvent, polymer precursor, scaffold for derivatives |

Regarding its synthesis, while specific detailed protocols for this compound are not extensively detailed in the general search results, related compounds suggest common synthetic strategies. For instance, the bromination of dihydrofurans using reagents like N-bromosuccinimide (NBS) has been noted as a method for generating brominated oxolanes molaid.com. The synthesis of related oxolane derivatives often involves cyclization reactions of diols or functionalization of existing furan (B31954) rings diva-portal.orgrsc.orgorganic-chemistry.orgmdpi.comrsc.orgacs.orgnih.gov. The availability of both racemic and specific stereoisomers (e.g., rac-(3R,4R)-4-bromooxolan-3-ol) suggests that stereoselective synthetic routes or resolution techniques are employed for its preparation sigmaaldrich.comenamine.netmolaid.combldpharm.com.

Conclusion

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a strategic tool for planning organic synthesis by working backward from the target molecule to identify simpler starting materials and feasible reactions youtube.comlkouniv.ac.innumberanalytics.comchemistrydocs.com. For this compound, several disconnections can be envisioned:

C-Br Bond Disconnection: This approach suggests that this compound could be synthesized from oxolan-3-ol via a regioselective bromination reaction. This would require a method that specifically targets the C-4 position.

Ring Formation from Acyclic Precursors: Tetrahydrofurans are commonly synthesized via the cyclization of 1,4-difunctionalized butane (B89635) derivatives. For this compound, a precursor such as a 4-bromo-butane-1,3-diol or a related epoxide could be considered, where intramolecular cyclization would form the oxolane ring.

Functionalization of a Pre-formed Ring: A highly practical retrosynthetic strategy involves the functionalization of a readily available unsaturated precursor. For instance, a disconnection of the C-Br and C-OH bonds from a dihydrofuran precursor, such as 2,5-dihydrofuran (B41785), via an addition-elimination or addition-substitution sequence, is a plausible route.

Development of Novel Synthetic Routes

The synthesis of this compound has been achieved through methods that leverage the reactivity of unsaturated cyclic ethers.

The oxolane ring in this compound possesses chiral centers at C-3 and C-4. Consequently, the molecule can exist as various stereoisomers. Reports indicate the formation of the (±)-trans-4-bromooxolan-3-ol isomer molaid.com, suggesting that the synthetic routes can favor a trans relative stereochemistry between the bromine atom and the hydroxyl group. While specific enantioselective syntheses are not extensively detailed in the provided literature, the general advancements in asymmetric organocatalysis and transition metal catalysis for tetrahydrofuran synthesis offer pathways for developing enantiomerically enriched or pure forms of this compound cardiff.ac.uknih.govwikipedia.orgnih.govmdpi.combeilstein-journals.org. These catalytic systems can control the stereochemical outcome of bond-forming events during ring construction or functionalization.

A notable synthetic route involves the regioselective functionalization of 2,5-dihydrofuran molaid.com. This method utilizes N-bromosuccinimide (NBS) and water to introduce the bromine and hydroxyl functionalities. The reaction proceeds via an electrophilic addition mechanism where NBS acts as a source of electrophilic bromine. The double bond of 2,5-dihydrofuran undergoes bromination, likely forming a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by water on this intermediate, followed by ring opening and potential rearrangement or further functionalization, leads to the desired this compound. This process is inherently regioselective, directing the bromine and hydroxyl groups to specific positions on the furan (B31954) ring.

Table 1: Reported Synthetic Route for this compound

| Starting Material | Reagents | Solvent | Yield | Stereochemistry | Reference |

| 2,5-Dihydrofuran | N-Bromosuccinimide (NBS), Water | Water | 52% | (±)-trans-4-bromooxolan-3-ol | molaid.com |

The synthesis of this compound can be aligned with green chemistry principles to enhance its sustainability and reduce environmental impact.

The use of water as a solvent in the NBS-mediated synthesis of this compound molaid.com exemplifies the application of environmentally benign solvent systems. Water is non-toxic, readily available, and cost-effective, making it a preferred green solvent. Other approaches could explore solvent-free reaction conditions or the use of other green solvents such as ethanol (B145695) or supercritical carbon dioxide, which are known to reduce waste and improve safety in chemical processes acs.orgnih.gov.

Catalytic methodologies are central to green chemistry by enabling reactions with higher atom economy, lower energy consumption, and reduced waste generation acs.orgnih.gov.

Organocatalysis: The field of organocatalysis, which employs small organic molecules as catalysts, has seen significant growth, particularly in asymmetric synthesis cardiff.ac.ukwikipedia.orgmdpi.combeilstein-journals.org. Chiral organocatalysts, such as those based on amines, thioureas, or phosphoric acids, can facilitate stereoselective transformations. For this compound, organocatalytic approaches could be developed to achieve high enantioselectivity during the formation of the oxolane ring or the introduction of the bromo and hydroxyl groups.

Transition Metal Catalysis: Transition metals, especially palladium, are widely used in the synthesis of heterocycles, including tetrahydrofurans nih.govnih.govorganic-chemistry.orgbeilstein-journals.orguniurb.itnih.gov. Palladium-catalyzed reactions, such as carboetherification, can be employed to construct the tetrahydrofuran ring from acyclic precursors with controlled stereochemistry. Other transition metals like nickel, rhodium, and iron also offer catalytic routes for heterocycle synthesis, often with high efficiency and selectivity organic-chemistry.orgbeilstein-journals.orgvapourtec.com. Adapting these catalytic systems could lead to more efficient and stereoselective syntheses of this compound.

Compound List

this compound

(±)-trans-4-bromooxolan-3-ol

(3R,4R)-4-bromooxolan-3-ol

Oxolan-3-ol

2,5-Dihydrofuran

N-Bromosuccinimide (NBS)

3-Bromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)aniline (mentioned in excluded source context)

(±)-trans-3-bromo-4-(2-phenylacetoxy)tetrahydrofuran

Green Chemistry Principles in Synthesis Optimization

Comparative Analysis of Synthetic Efficiencies and Selectivities

The synthesis of this compound has been described, with one notable method involving the reaction of 2,5-dihydrofuran with N-bromosuccinimide (NBS) in the presence of water. This reaction, conducted over 24 hours, reportedly yields (±)-trans-4-bromooxolan-3-ol with a reported efficiency of 52% molaid.com. Based on the provided search results, direct comparative analyses with alternative synthetic routes for this compound are not extensively detailed. Therefore, a comprehensive comparison of efficiencies and selectivities across multiple distinct synthetic pathways for this specific compound cannot be fully established from the available information.

Table 1: Synthesis Method for (±)-trans-4-Bromooxolan-3-ol

| Reactants | Reagents/Conditions | Reaction Time | Yield | Product | Reference |

| 2,5-dihydrofuran, Water | N-bromosuccinimide (NBS) | 24.0 h | 52% | (±)-trans-4-bromooxolan-3-ol | molaid.com |

Assessment of Diastereoselectivity and Enantioselectivity (if applicable)

The primary synthesis method described for this compound yields the product as "(±)-trans-4-bromooxolan-3-ol" molaid.com. This nomenclature indicates that the synthesis is diastereoselective, favoring the trans configuration of the substituents on the oxolane ring. However, the specific diastereomeric ratio (dr) achieved by this method is not provided in the search results. The "(±)" prefix signifies that the product is a racemic mixture, meaning the synthesis is not enantioselective, and both enantiomers are produced in equal amounts. Information regarding enantioselective synthetic approaches for this compound is not available in the provided snippets. In related studies concerning the synthesis of other tetrahydrofuran derivatives, the careful selection of ligands in palladium-catalyzed reactions has been shown to significantly influence diastereoselectivity, with some methods achieving ratios greater than 20:1 dr nih.gov. This highlights the general importance of catalyst and ligand optimization for stereochemical control in the synthesis of cyclic ethers.

Purification Techniques for Research-Grade Material

Specific purification techniques tailored for obtaining research-grade this compound are not detailed within the provided search results. However, standard methodologies commonly employed in organic synthesis for isolating and purifying compounds to a high degree of purity are generally applicable. These typically include chromatographic methods such as column chromatography or High-Performance Liquid Chromatography (HPLC). For instance, HPLC has been utilized for the separation of diastereomers in other chemical contexts, underscoring its utility in resolving stereoisomers mdpi.com. Crystallization is another common technique for purifying solid organic compounds. Without specific protocols for this compound, researchers would typically rely on these established methods, potentially optimizing them based on the physical properties of the crude product.

Compound List:

this compound

(±)-trans-4-bromooxolan-3-ol

2,5-dihydrofuran

N-bromosuccinimide (NBS)

Reactivity at the Hydroxyl Moiety

The secondary hydroxyl group (-OH) in this compound can undergo various reactions characteristic of alcohols, including esterification, etherification, and oxidation. Its nucleophilicity can also be enhanced to facilitate substitution reactions.

Esterification and Etherification Reactions

Esterification involves the reaction of the hydroxyl group with a carboxylic acid derivative, typically an acyl halide or an acid anhydride (B1165640), to form an ester. This transformation is commonly catalyzed by acids or bases. For instance, reaction with acetic anhydride in the presence of pyridine (B92270) or a catalytic amount of DMAP (4-dimethylaminopyridine) would yield the corresponding acetate (B1210297) ester.

Etherification can be achieved through several pathways. The Williamson ether synthesis is a prominent method, where the alcohol is first deprotonated by a strong base (e.g., sodium hydride, potassium tert-butoxide) to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide (or a tosylate/mesylate) in an SN2 reaction to form an ether. Alternatively, the Mitsunobu reaction, employing triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate (like DEAD or DIAD), can couple the alcohol with another alcohol or phenol (B47542) to form an ether, often with inversion of stereochemistry at the alcohol's carbon center if it's chiral.

Table 1: Representative Esterification and Etherification Reactions of this compound

| Reactant Alcohol | Reagent/Conditions | Product | Reaction Type |

| This compound | Acetic Anhydride, Pyridine | 4-Bromooxolan-3-yl acetate | Esterification |

| This compound | Benzoyl Chloride, Et₃N | 4-Bromooxolan-3-yl benzoate (B1203000) | Esterification |

| This compound | NaH, then CH₃I (Methyl Iodide) | 3-Methoxy-4-bromooxolane | Etherification (SN2) |

| This compound | PPh₃, DEAD, Phenol | 3-Phenoxy-4-bromooxolane | Etherification (Mitsunobu) |

Oxidation and Reduction Pathways

As a secondary alcohol, the hydroxyl group in this compound can be oxidized to a ketone. Common oxidizing agents used for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or reagents used in Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane oxidation. These methods typically convert the secondary alcohol to the corresponding ketone, 4-bromooxolan-3-one, without affecting the bromine atom under mild conditions.

Reduction of the hydroxyl group itself is less common; it typically involves conversion to a better leaving group followed by reduction.

Table 2: Representative Oxidation Reactions of this compound

| Reactant Alcohol | Oxidizing Agent/Conditions | Product |

| This compound | PCC (Pyridinium Chlorochromate) in DCM | 4-Bromooxolan-3-one |

| This compound | Swern Oxidation (Oxalyl Chloride, DMSO, Et₃N) | 4-Bromooxolan-3-one |

| This compound | Dess-Martin Periodinane in DCM | 4-Bromooxolan-3-one |

Nucleophilic Activation of the Hydroxyl Group

To facilitate nucleophilic substitution at the carbon bearing the hydroxyl group, the -OH group, a poor leaving group, must be converted into a better one. This can be achieved through several methods:

Protonation: Treatment with strong acids can protonate the hydroxyl group, forming a good leaving group (water). This is often the first step in SN1 reactions involving alcohols.

Conversion to Sulfonate Esters: Reacting the alcohol with sulfonyl chlorides, such as p-toluenesulfonyl chloride (p-TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base (like pyridine or triethylamine), converts the hydroxyl group into a tosylate or mesylate ester, respectively. These are excellent leaving groups, readily displaced by nucleophiles via SN2 mechanisms.

Conversion to Alkyl Halides: As mentioned in etherification, reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding alkyl halide, which can then undergo nucleophilic substitution.

Table 3: Nucleophilic Activation of the Hydroxyl Group in this compound

| Reactant Alcohol | Reagent/Conditions | Intermediate/Activated Species |

| This compound | p-TsCl, Pyridine | 4-Bromooxolan-3-yl tosylate |

| This compound | MsCl, Et₃N | 4-Bromooxolan-3-yl mesylate |

| This compound | SOCl₂ | 3-Chloro-4-bromooxolane |

Reactivity at the Bromine Center

The bromine atom is attached to a secondary carbon, making the C-Br bond susceptible to nucleophilic attack. This allows for a variety of substitution reactions, including intramolecular cyclization.

Nucleophilic Substitution Reactions (SN1, SN2, SNi Pathways)

The bromine atom in this compound can be displaced by various nucleophiles. The mechanism of substitution (SN1 or SN2) depends on factors such as the nature of the nucleophile, solvent, and substrate structure.

SN2 Mechanism: Given that the bromine is on a secondary carbon, SN2 reactions are likely to occur, especially with strong nucleophiles and polar aprotic solvents. In an SN2 reaction, the nucleophile attacks the carbon atom from the backside of the leaving group (bromine), leading to inversion of stereochemistry at the reaction center.

SN1 Mechanism: Under conditions favoring carbocation formation (e.g., polar protic solvents, weak nucleophiles), an SN1 mechanism might operate. This involves the dissociation of the bromide ion to form a carbocation intermediate, which is then attacked by the nucleophile. SN1 reactions typically lead to racemization if the carbon center is chiral. For a secondary carbocation, rearrangement is also a possibility, though less common than for tertiary carbocations.

SNi Mechanism: While less common for simple alkyl halides, internal nucleophilic substitution (SNi) can occur if the leaving group is part of a reactive intermediate that also contains the nucleophile.

Table 4: Representative Nucleophilic Substitution Reactions at the Bromine Center of this compound

| Substrate | Nucleophile | Conditions | Product | Mechanism (Likely) |

| This compound | CN⁻ (e.g., KCN) | DMF, Heat | 4-Cyanooxolan-3-ol | SN2 |

| This compound | RS⁻ (e.g., NaSR) | Ethanol, Heat | 4-(Alkylthio)oxolan-3-ol | SN2 |

| This compound | RNH₂ | Solvent (e.g., EtOH), Heat | 4-(Alkylamino)oxolan-3-ol | SN2 |

| This compound | I⁻ (e.g., NaI) | Acetone (Finkelstein reaction) | 4-Iodooxolan-3-ol | SN2 |

Intramolecular Cyclization Reactions

A particularly important transformation for molecules like this compound, possessing both a nucleophilic hydroxyl group and an electrophilic carbon bearing a leaving group (bromine), is intramolecular cyclization. Upon deprotonation of the hydroxyl group by a base, the resulting alkoxide can act as an internal nucleophile. This alkoxide can then attack the carbon atom bonded to the bromine, displacing the bromide ion and forming a new ring. Given the structure, this would likely lead to the formation of a fused bicyclic system, potentially an epoxide fused to the tetrahydrofuran ring, or a related strained cyclic ether. This type of reaction is a common strategy for synthesizing cyclic ethers and epoxides.

Table 5: Representative Intramolecular Cyclization Reaction of this compound

| Reactant | Reagents/Conditions | Product (Hypothetical) | Reaction Type |

| This compound | Strong Base (e.g., NaH, KOtBu), Heat | Bicyclic epoxide (e.g., 2-Oxabicyclo[3.2.0]heptan-3-ol derivative, depending on stereochemistry and ring fusion) | Intramolecular SN2/Cyclization |

Compound List:

this compound

4-Bromooxolan-3-yl acetate

4-Bromooxolan-3-yl benzoate

3-Methoxy-4-bromooxolane

3-Phenoxy-4-bromooxolane

4-Bromooxolan-3-one

4-Bromooxolan-3-yl tosylate

4-Bromooxolan-3-yl mesylate

3-Chloro-4-bromooxolane

4-Cyanooxolan-3-ol

4-(Alkylthio)oxolan-3-ol

4-(Alkylamino)oxolan-3-ol

4-Iodooxolan-3-ol

Bicyclic epoxide (hypothetical product of cyclization)

Elimination Reactions (E1, E2 Pathways) and Olefin Formation

This compound, possessing a bromine atom as a leaving group and adjacent hydrogen atoms, is susceptible to elimination reactions, leading to the formation of unsaturated compounds.

E2 Elimination: This concerted, bimolecular process typically occurs in the presence of a strong base. The base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group (beta-carbon), while simultaneously the C-Br bond breaks, forming a double bond. For this compound, elimination could potentially yield a dihydrofuran derivative. The stereochemistry of the substrate is crucial for E2, often requiring an anti-periplanar arrangement between the leaving group and the abstractable proton.

E1 Elimination: This two-step, unimolecular process involves the initial heterolytic cleavage of the C-Br bond to form a carbocation intermediate. This carbocation is then deprotonated by a weak base (often the solvent) to form an alkene. E1 reactions are favored in polar protic solvents and with tertiary or secondary alkyl halides. For this compound, the formation of a carbocation at the C4 position could lead to elimination. E1 reactions are generally not stereoselective, and carbocation rearrangements are possible if a more stable carbocation can be formed.

The regioselectivity of elimination, following Zaitsev's rule, would favor the formation of the more substituted alkene if multiple beta-hydrogens are available. The specific product distribution would depend on the reaction conditions, base strength, and solvent.

Organometallic Reagent Formation (e.g., Grignard Reagents, Organolithiums)

The carbon-bromine bond in this compound is amenable to conversion into organometallic reagents. This is a fundamental transformation for activating the carbon center for nucleophilic attack and carbon-carbon bond formation.

Grignard Reagents: Reaction of this compound with magnesium metal in an ethereal solvent (like diethyl ether or THF) would yield the corresponding Grignard reagent, 4-(magnesiobromo)oxolan-3-ol. The magnesium inserts into the C-Br bond, forming a polar C-Mg bond, with the magnesium atom complexed by the solvent.

General Reaction: R-Br + Mg → R-MgBr

Organolithium Reagents: Treatment with lithium metal (typically two equivalents) in an inert solvent can form the organolithium species, 4-(lithio)oxolan-3-ol. This reaction involves the transfer of electrons from lithium to the alkyl halide.

General Reaction: R-Br + 2Li → R-Li + LiBr

These organometallic derivatives are strong nucleophiles and bases, capable of reacting with a wide range of electrophiles, including carbonyl compounds, epoxides, and other alkyl halides, thereby extending the carbon skeleton. The presence of the hydroxyl group might require protection or specific reaction conditions to avoid unwanted side reactions, such as deprotonation of the alcohol by the highly basic organometallic species.

Ring Reactivity and Stability of the Oxolane Core

The oxolane (tetrahydrofuran) ring itself possesses a degree of stability but can undergo transformations under specific conditions.

The oxolane ring can be susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of strong Lewis acids, especially if activated by adjacent functional groups or through complexation with metals. For example, tetrahydrofuran (THF) has been shown to undergo ring-opening in reactions with certain metal halides, such as TeBr₄ with triphenylphosphine, leading to linear chain products rsc.org. While direct examples of ring-opening or expansion for this compound were not explicitly found, the presence of the bromine atom and the hydroxyl group could influence the ring's susceptibility to such reactions. For instance, under conditions that promote carbocation formation (as in E1 reactions), rearrangements or ring-opening could occur, potentially leading to acyclic products or larger ring systems if ring expansion is feasible. Acid-catalyzed dehydration of alcohols, which can proceed via E1 mechanisms, has been noted to sometimes involve ring expansion followed by elimination masterorganicchemistry.com.

This compound contains chiral centers at C3 and C4. The relative stereochemistry (cis or trans) of the bromine and hydroxyl groups will significantly influence the molecule's reactivity and the stereochemical outcome of its transformations. For instance, in elimination reactions, the stereochemical relationship between the leaving group (Br) and the abstractable proton is critical for E2 pathways. In the formation of organometallic reagents, the stereochemistry at the carbon bearing the bromine is typically retained. Subsequent reactions involving these intermediates will proceed with the inherent stereochemistry of the starting material or through mechanisms that may invert or racemize stereocenters. The "dynamics" of the ring, such as conformational changes, can also play a role in the stereochemical outcome of reactions occurring on or adjacent to the ring.

Tandem and Cascade Reactions Involving Multiple Functional Groups

Tandem or cascade reactions involve a sequence of two or more chemical transformations that occur consecutively, often in a single pot, where the product of one step becomes the reactant for the next. These reactions are highly efficient for building molecular complexity.

While specific tandem or cascade reactions directly utilizing this compound were not detailed in the provided search results, its bifunctional nature (bromide and alcohol) makes it a potential candidate for such processes. For example:

Organometallic Formation followed by Intramolecular Reaction: Formation of a Grignard or organolithium reagent from this compound could be followed by an intramolecular reaction with the hydroxyl group, perhaps after deprotonation of the alcohol, or by an intermolecular reaction with another molecule.

Elimination followed by Cyclization: An elimination reaction to form an unsaturated oxolane derivative could, in principle, be followed by other reactions if suitable functional groups are present or generated.

The concept of cascade reactions, as described in the literature, involves a series of reactions where each step is triggered by the product of the previous one, often leading to complex cyclic structures from acyclic precursors or modifying existing cyclic systems wikipedia.orgrsc.org. The specific arrangement of functional groups in this compound suggests possibilities for such sequences, particularly if the hydroxyl group or the bromine atom can be strategically activated or transformed.

Compound Name Table:

| Chemical Name | CAS Number |

| This compound | 114429-91-3 |

| (3R,4R)-4-bromotetrahydrofuran-3-ol | 114429-91-3 |

Mechanistic Investigations of Reactions Involving 4 Bromooxolan 3 Ol

Kinetic Studies of Key Transformations

Kinetic studies are fundamental to understanding how fast reactions proceed and the factors that influence their rates. For 4-Bromooxolan-3-ol, such investigations would aim to quantify reaction speeds and identify the rate-determining steps in its transformations.

Determination of Rate Laws and Activation Parameters

The determination of rate laws is a cornerstone of kinetic analysis. A rate law expresses the relationship between the rate of a reaction and the concentrations of reactants chemistrytalk.orgphotophysics.comlibretexts.orglibretexts.org. For a general reaction involving this compound, the rate law might be expressed as:

Rate = k [this compound]m [Other Reactant]n

where k is the rate constant, and m and n are the reaction orders with respect to this compound and any other reactant, respectively. These orders, which indicate how the rate changes with reactant concentration, are determined experimentally, often by varying the concentration of one reactant while keeping others constant and observing the effect on the reaction rate (method of initial rates) chemistrytalk.orglibretexts.orgyorku.ca.

Activation parameters, such as activation energy (Ea) and the pre-exponential factor (A), are derived from studying the temperature dependence of the rate constant, typically using the Arrhenius equation libretexts.org. These parameters provide insight into the energy requirements and the molecular orientation needed for a reaction to occur. Determining these values would illuminate the energetic landscape of reactions involving this compound.

Solvent Effects on Reaction Rates and Selectivity

The choice of solvent can significantly influence both the rate and the selectivity of a chemical reaction libretexts.orgwikipedia.orgucalgary.ca. For a compound like this compound, which possesses both a polar hydroxyl group and a polarizable carbon-bromine bond, solvent effects are particularly important.

Polar solvents, especially protic ones (like water or alcohols), can stabilize charged intermediates or transition states through hydrogen bonding and dipole-dipole interactions wikipedia.orgucalgary.calibretexts.org. For instance, in reactions proceeding via carbocation intermediates (like SN1-type reactions), polar protic solvents can accelerate the reaction by stabilizing the developing positive charge wikipedia.orglibretexts.org. Conversely, polar aprotic solvents (like DMSO or DMF) might enhance the reactivity of nucleophiles by solvating cations but not anions as effectively, which can be crucial for SN2-type reactions wikipedia.orgucalgary.ca. The viscosity of the solvent can also impact reaction rates by affecting the diffusion of reactant molecules libretexts.orgchemrxiv.org. Investigating how different solvents affect the rate and stereochemical outcome of reactions involving this compound would provide critical clues about the reaction mechanism.

Identification and Characterization of Reactive Intermediates

Many organic reactions proceed through transient, highly reactive species known as intermediates beilstein-journals.orgbeilstein-journals.org. Identifying and characterizing these intermediates is crucial for proposing accurate reaction mechanisms. For this compound, potential intermediates could include carbocations (if the bromine atom acts as a leaving group), cyclic intermediates (due to the presence of the hydroxyl group and ether oxygen), or radical species under specific conditions.

Techniques for identifying such intermediates include:

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can provide structural information about short-lived species if they can be trapped or detected in situ beilstein-journals.org.

Trapping Experiments: Reacting the reaction mixture with a known reagent that specifically reacts with a proposed intermediate can provide indirect evidence for its existence and structure.

Isotopic Labeling Studies to Elucidate Reaction Pathways

Isotopic labeling is a powerful technique used to trace the fate of specific atoms during a chemical transformation doi.orgwikipedia.org. By substituting one or more atoms in this compound with their stable isotopes (e.g., deuterium (B1214612) (²H) for hydrogen, ¹³C for carbon, ¹⁸O for oxygen), researchers can follow the movement of these atoms through the reaction pathway doi.orgwikipedia.org.

For example, if a reaction involves the migration of a hydrogen atom or the cleavage of a specific bond, labeling the relevant atom can confirm or refute proposed bond-breaking and bond-forming events. This method helps to distinguish between different mechanistic possibilities and provides concrete evidence for the sequence of steps in a reaction doi.orgwikipedia.org.

Computational Support for Mechanistic Proposals

Computational chemistry plays an increasingly vital role in understanding reaction mechanisms by providing theoretical insights that complement experimental data youtube.com.

Transition State Analysis and Energy Profiles

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the transition states of proposed reaction steps youtube.com. A transition state represents the highest energy point along the reaction coordinate between reactants and products. By calculating the geometries and energies of these transition states, researchers can construct potential energy profiles for the reaction youtube.com.

These energy profiles illustrate the energy barriers that must be overcome for each step, helping to identify the rate-determining step and predict the activation energy. Computational analysis can also provide detailed information about bond lengths, bond angles, and electron distribution within the transition state, offering a deeper understanding of how the reaction occurs at the molecular level youtube.com. Such analyses can support or refute proposed mechanisms by comparing calculated energy barriers and reaction coordinates with experimental kinetic data.

Compound List:

this compound

3-bromooxolan-2-one (mentioned in search results google.comgoogle.comgoogle.com)

Bromobutyrolactone (mentioned in search results google.comgoogle.com)

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a powerful quantum mechanical framework for understanding the electronic interactions that govern chemical reactions. By describing the behavior of electrons in molecules as occupying delocalized molecular orbitals, MO theory offers profound insights into reaction mechanisms, transition states, and the factors influencing reactivity and selectivity. In the context of reactions involving this compound, MO theory, particularly Frontier Molecular Orbital (FMO) theory, is instrumental in elucidating how electron-rich and electron-poor regions of molecules interact to drive chemical transformations.

Fundamentals of Molecular Orbital Theory in Reaction Mechanisms

At the core of MO theory's application to reaction mechanisms is the concept of Frontier Molecular Orbitals (FMOs) – specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) numberanalytics.comnumberanalytics.comlibretexts.org. These orbitals represent the outermost electrons and the first available empty orbitals, respectively, and are the primary sites for electron exchange during a chemical reaction. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap generally indicates higher reactivity, as it facilitates more effective orbital overlap and electron delocalization between reacting species numberanalytics.comnumberanalytics.comlibretexts.org. MO theory allows chemists to visualize and quantify these interactions, providing a deeper understanding of reaction pathways than classical valence bond models alone wiley.com.

Molecular Orbital Insights into Nucleophilic Substitution Reactions

Nucleophilic substitution (SN) reactions, a common class of transformations for molecules bearing leaving groups like bromine, are well-explained by MO theory libretexts.orgchemistrysteps.com. In an SN2 reaction, a nucleophile, characterized by its electron-rich HOMO, attacks an electrophilic center, typically a carbon atom bearing a leaving group. This electrophilic center is associated with a LUMO, which in the case of a C-Halogen bond is the antibonding σ* orbital of that bond chemistrysteps.com. The reaction proceeds via a concerted mechanism where the nucleophile's HOMO overlaps with the electrophile's LUMO. This interaction leads to the formation of a new sigma bond between the nucleophile and the carbon, while simultaneously weakening and breaking the C-Leaving Group bond, with the leaving group departing with the bonding electrons. The geometry of the σ* orbital dictates that this attack occurs from the backside relative to the leaving group, resulting in stereochemical inversion at the reaction center libretexts.orgchemistrysteps.com.

Application to this compound

This compound, featuring a secondary alkyl bromide functional group, is a substrate susceptible to nucleophilic substitution reactions. In such reactions, the carbon atom bonded to the bromine atom acts as the electrophilic center. The bromine atom, being electronegative, polarizes the C-Br bond, lowering the energy of the σ* antibonding orbital (the LUMO) on the carbon atom. A nucleophile, such as an alkoxide, amine, or halide ion, with a suitably high-energy HOMO, can then attack this carbon atom.

The specific MO interactions would involve the HOMO of the incoming nucleophile overlapping with the LUMO (σ* C-Br) of this compound. The efficiency and selectivity of this reaction would depend on factors such as the energy levels of the interacting orbitals, the symmetry and spatial orientation of these orbitals, and the steric environment around the reaction center. The presence of the hydroxyl group on the adjacent carbon might influence the electronic distribution and orbital energies of the tetrahydrofuran (B95107) ring through inductive effects or potential hydrogen bonding, which could subtly alter the reactivity. Computational studies employing Density Functional Theory (DFT), which is rooted in MO theory, are essential for precisely mapping these interactions, determining transition state geometries, activation energies, and predicting the stereochemical outcome of reactions involving chiral centers like those present in this compound rsc.orgrsc.orgnih.govsciforum.net.

Illustrative Data Table: Molecular Orbital Interactions in Nucleophilic Substitution

The following table conceptually illustrates the key molecular orbital interactions in a nucleophilic substitution reaction involving this compound, where a nucleophile (Nu⁻) attacks the carbon bearing the bromine atom.

| Orbital Type | Participant in Reaction | Role in Reaction | Interaction Pathway | Consequence |

| HOMO | Nucleophile (Nu⁻) | Electron Donor | Overlaps with LUMO | Forms new sigma bond (Nu-C) |

| LUMO | This compound | Electron Acceptor | Overlaps with HOMO | Weakens and breaks C-Br bond (Br⁻ leaves) |

| σ (C-Br) | This compound | Bonding Orbital | Stabilizes C-Br bond | Becomes antibonding upon leaving group departure |

| σ* (C-Br) | This compound | Antibonding Orbital | Accepts electrons | Facilitates C-Br bond cleavage |

This theoretical framework, grounded in MO theory, allows for a detailed understanding of how electron density flows during the reaction, guiding the prediction of reaction rates and stereochemical outcomes for this compound and similar chemical entities.

Compound List:

this compound

Applications of 4 Bromooxolan 3 Ol As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Oxygen Heterocycles

Oxygen-containing heterocycles are ubiquitous in nature and in synthetic pharmaceuticals, often exhibiting significant biological activity orgsyn.orgbeilstein-journals.orgrsc.org. The oxolane ring system, combined with the reactive bromine and hydroxyl functionalities of 4-Bromooxolan-3-ol, positions it as a potential starting material for the synthesis of more elaborate oxygen heterocycles.

Annulation Reactions and Spirocyclic Systems

Annulation reactions are crucial for building fused or spirocyclic ring systems, which are common in complex natural products and drug molecules. The bromine atom in this compound can serve as a leaving group for nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions, while the hydroxyl group can be involved in cyclization or derivatization steps. For instance, reactions involving nucleophiles or organometallic reagents could lead to the formation of new carbon-carbon bonds, potentially initiating ring closures. Similarly, the compound's structure could be amenable to reactions that create spirocyclic systems, where two rings share a single common atom mdpi.commdpi.comsigmaaldrich.comnih.govbeilstein-journals.orgchemrxiv.org. While annulation reactions involving related pyrazolones and oxindoles have been reported mdpi.comrsc.orgnih.gov, specific examples detailing the use of this compound in such transformations were not identified in the literature search.

Fused Ring Systems Derived from this compound

Fused ring systems, where two or more rings share two common atoms, are another significant class of organic molecules. The oxolane ring of this compound could be incorporated into larger fused structures through various cyclization strategies. For example, reactions involving the hydroxyl group and the bromine atom, or functionalization at other positions of the oxolane ring, could facilitate intramolecular cyclizations or intermolecular reactions followed by cyclization to form fused bicyclic or polycyclic systems beilstein-journals.orgnih.govmdpi.com. The synthesis of fused iridapyrroles and other fused heterocycles has been described, highlighting the general synthetic utility of such strategies beilstein-journals.orgnih.govmdpi.com, but direct applications of this compound in these specific fused ring syntheses were not found.

Chiral Auxiliary or Chiral Pool Starting Material in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is paramount in medicinal chemistry and the production of natural products, as different stereoisomers often exhibit distinct biological activities rsc.orgwikipedia.org. This compound, if available in enantiomerically pure forms, could potentially serve as a chiral building block or be derivatized into a chiral auxiliary.

Enantioselective Derivatization

Enantioselective derivatization involves modifying a molecule to introduce or enhance chirality, often by converting a prochiral center into a chiral one with a preference for one enantiomer. The hydroxyl group of this compound could be esterified or etherified, and the bromine atom could undergo nucleophilic substitution, potentially with chiral reagents or catalysts, to introduce new stereocenters or to create derivatives with specific stereochemical configurations rsc.orgnih.govwikipedia.org. However, specific research demonstrating the enantioselective derivatization of this compound to create chiral auxiliaries or intermediates was not identified.

Diastereoselective Control in Multi-Step Syntheses

Chiral auxiliaries are temporarily attached to a substrate to guide the stereochemical outcome of reactions, after which they are removed and often recovered mdpi.commdpi.comnih.gov. If this compound or its derivatives could function as effective chiral auxiliaries, they would be expected to induce high levels of diastereoselectivity in reactions such as alkylations, aldol (B89426) reactions, or cycloadditions mdpi.combeilstein-journals.orgchemrxiv.orgnih.gov. The presence of a stereocenter at the hydroxyl-bearing carbon and the potential for creating another at the carbon bearing the bromine atom suggests possibilities for diastereoselective control. However, detailed studies employing this compound specifically as a chiral auxiliary or demonstrating its ability to exert diastereoselective control in multi-step syntheses were not found.

Intermediate in the Formation of Natural Product Scaffolds

Many natural products feature complex heterocyclic frameworks and multiple stereocenters, making them challenging synthetic targets. Building blocks that can efficiently introduce these features are highly sought after mdpi.comnih.govd-nb.infogoogle.com.na. The oxolane ring, coupled with its substituents, could serve as a fragment for constructing portions of natural product scaffolds. For example, its incorporation into larger ring systems or its transformation into more complex heterocyclic units could be envisioned. While the general importance of natural product scaffolds in drug discovery and the use of various building blocks in their synthesis are well-documented mdpi.comnih.govd-nb.infogoogle.com.na, specific instances where this compound has been utilized as a key intermediate in the total synthesis or fragment synthesis of natural products were not identified in the literature search.

Data Tables

Due to the lack of specific research findings detailing the reactions, yields, stereochemical outcomes, or natural product targets associated with this compound in the contexts described above, data tables cannot be populated. The available information primarily identifies this compound as a general building block or scaffold, rather than providing concrete examples of its application in advanced synthetic methodologies.

Formal Syntheses of Relevant Natural Product Frameworks

The compound's utility as an intermediate for preparing functionalized cis-heterocycles has been noted researchgate.net. However, specific instances of this compound being employed in formal syntheses of natural product frameworks, or the construction of particular natural product scaffolds, are not detailed in the retrieved information.

Advanced Analytical and Spectroscopic Methodologies in Research

High-Resolution Spectroscopic Techniques for Elucidating Reaction Products

Spectroscopic methods provide detailed information about the molecular structure and connectivity of atoms. For a compound like 4-Bromooxolan-3-ol, these techniques are indispensable for confirming its synthesis and characterizing any subsequent reaction products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. One-dimensional (1D) NMR provides fundamental information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. However, for complex molecules or mixtures, multi-dimensional NMR experiments are often required for unambiguous structural assignment. ipb.ptdiva-portal.org

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can reveal through-bond connectivities between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively. For this compound, these experiments would be crucial in assigning the signals for each proton and carbon in the oxolane ring and confirming the relative positions of the bromine and hydroxyl substituents.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the stereochemistry of the molecule by identifying protons that are close in space. wordpress.com This is particularly important for distinguishing between different diastereomers of this compound.

Table 1: Hypothetical ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | 3.8 - 4.0 | 68 - 72 |

| 3 | 4.2 - 4.5 | 75 - 80 |

| 4 | 4.5 - 4.8 | 50 - 55 |

| 5 | 3.7 - 3.9 | 65 - 70 |

Note: This table is illustrative and actual chemical shifts would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This is invaluable for confirming the identity of this compound and for monitoring the progress of reactions involving this compound. The presence of bromine is readily identified in a mass spectrum due to the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio. This results in two molecular ion peaks (M and M+2) of almost equal intensity. libretexts.org

Techniques like Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) can be used to analyze reaction mixtures, allowing for the identification of starting materials, intermediates, products, and byproducts with a high degree of confidence. oup.com

Chromatographic Methods for Mixture Analysis and Purity Assessment

Chromatography is essential for separating the components of a mixture and assessing the purity of a compound. For this compound, which can exist as multiple stereoisomers, chiral chromatography is particularly important.

Since this compound contains chiral centers, it can exist as a mixture of enantiomers and diastereomers. Chiral chromatography is a specialized form of chromatography that uses a chiral stationary phase to separate enantiomers. nih.govsigmaaldrich.com This technique is crucial for determining the enantiomeric excess (ee) of a sample, which is a measure of its chiral purity. heraldopenaccess.usuma.esnih.gov High-Performance Liquid Chromatography (HPLC) with a chiral column is a common method for this purpose. wiley-vch.de

Table 2: Example of Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (3R,4S)-4-Bromooxolan-3-ol | 10.2 | 50 |

| (3S,4R)-4-Bromooxolan-3-ol | 12.5 | 50 |

Note: This table represents a hypothetical racemic mixture. The retention times and peak areas would be determined experimentally.

For the analysis of complex reaction mixtures that may contain this compound, advanced chromatographic techniques coupled with mass spectrometry are employed. GC-MS is well-suited for the analysis of volatile and thermally stable compounds. unar.ac.idembrapa.brnih.gov The electron ionization (EI) mass spectra of cyclic ethers often show characteristic fragmentation patterns that can aid in their identification. nih.govuga.edunsf.gov

LC-MS is a versatile technique that can be used to analyze a wider range of compounds, including those that are not suitable for GC analysis. nih.govuoguelph.ca The combination of the separation power of liquid chromatography with the detection capabilities of mass spectrometry makes it a powerful tool for analyzing complex mixtures containing polar and non-volatile compounds.

X-ray Crystallography for Absolute Configuration and Conformational Analysis of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.gov While obtaining suitable crystals of this compound itself might be challenging, the preparation of a crystalline derivative can facilitate this analysis. nih.govmdpi.com The resulting crystal structure provides precise information about bond lengths, bond angles, and the spatial arrangement of the atoms, which is invaluable for understanding the molecule's conformation and stereochemistry. mdpi.com This information can be critical in fields such as drug design, where the specific three-dimensional shape of a molecule dictates its biological activity.

In-Situ Spectroscopic Monitoring of Reaction Progress

The real-time analysis of chemical reactions involving this compound is crucial for understanding reaction kinetics, identifying transient intermediates, and ensuring optimal process control. In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for achieving this by monitoring the concentration of reactants, products, and byproducts directly in the reaction vessel without the need for sampling.

The application of in-situ spectroscopy allows for the continuous collection of data throughout the course of a reaction. This provides a detailed kinetic profile and mechanistic insights that are often missed with traditional offline analytical methods. rsc.org For reactions involving organometallic reagents, such as Grignard reactions, in-situ monitoring is particularly valuable for detecting the initiation of these often exothermic processes and ensuring their safe execution. hzdr.de

Hypothetical Application to a Reaction of this compound

Consider a nucleophilic substitution reaction where this compound is reacted with a nucleophile (Nu-) to yield a substituted product. The progress of such a reaction can be effectively monitored using in-situ FTIR spectroscopy. An attenuated total reflectance (ATR) probe immersed in the reaction mixture would continuously record the infrared spectrum.

The disappearance of the reactant, this compound, could be tracked by the decrease in the intensity of a characteristic vibrational band, for instance, the C-Br stretching frequency. Simultaneously, the formation of the product would be monitored by the appearance and increase in intensity of a band corresponding to a functional group introduced by the nucleophile.

The data collected would allow for the generation of concentration profiles over time for the various species in the reaction mixture. From these profiles, kinetic parameters such as the reaction rate constant can be determined.

The following interactive table represents a hypothetical dataset that could be obtained from the in-situ FTIR monitoring of a reaction of this compound. The data illustrates the change in absorbance of characteristic infrared peaks corresponding to the reactant and the product over time.

Interactive Data Table: Hypothetical In-Situ FTIR Monitoring Data

| Time (minutes) | Reactant Absorbance (a.u.) | Product Absorbance (a.u.) |

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.72 | 0.28 |

| 30 | 0.61 | 0.39 |

| 40 | 0.52 | 0.48 |

| 50 | 0.44 | 0.56 |

| 60 | 0.37 | 0.63 |

| 90 | 0.22 | 0.78 |

| 120 | 0.13 | 0.87 |

| 180 | 0.05 | 0.95 |

Note: This table is for illustrative purposes and does not represent actual experimental data.

In addition to FTIR, in-situ NMR spectroscopy could also be employed to monitor such a reaction. By circulating the reaction mixture through an NMR spectrometer, real-time spectra can be acquired. This would allow for the observation of changes in the chemical shifts and signal integrals of protons or carbons in the vicinity of the reaction center, providing detailed structural information about the species present as the reaction progresses.

The combination of these advanced analytical methodologies provides a comprehensive understanding of the reaction dynamics, which is invaluable for process optimization and the development of safer, more efficient chemical syntheses. rsc.orgnih.gov

Theoretical and Computational Chemistry Studies of 4 Bromooxolan 3 Ol and Its Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Predictive Models for Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting the reactivity and selectivity of organic molecules. For 4-Bromooxolan-3-ol, DFT calculations can elucidate reaction mechanisms, identify transition states, and determine activation energies for various transformations involving its functional groups, such as the hydroxyl group and the carbon-bromine bond. These studies can predict preferred reaction pathways, such as nucleophilic substitution or elimination reactions at the carbon bearing the bromine atom, or reactions involving the hydroxyl group.

Studies on similar alcohol and halo-alcohol systems have demonstrated the utility of DFT in predicting stereoselectivity and regioselectivity. For instance, computational investigations into C-H activation reactions of alcohols have revealed stereodetermining deprotonation steps, providing insights into how enantioselectivity can be controlled nih.gov. Similarly, DFT analyses of cycloaddition reactions have been instrumental in understanding the origins of stereoselectivity, guiding the rational design of catalysts rsc.org. By modeling the electronic and structural factors influencing reaction intermediates and transition states, computational methods can forecast how this compound might behave under different reaction conditions, including its propensity for specific bond formations or cleavages beilstein-journals.orgmdpi.com.

Table 1: Illustrative DFT Parameters for Reactivity Prediction

| Computational Parameter | Typical Value Range (kcal/mol) | Relevance to this compound | Reference Study (Illustrative) |

| Activation Energy (Ea) | 15-30 | Predicts the energy barrier for key reaction steps (e.g., SN2 displacement of bromide, proton transfer from hydroxyl). | beilstein-journals.org |

| Reaction Energy (ΔErxn) | -10 to +20 | Indicates whether a reaction step is exothermic or endothermic, influencing overall reaction feasibility. | mdpi.com |

| Selectivity Ratio (e.g., Diastereomeric Ratio) | Varies (e.g., >10:1) | Quantifies the preference for forming one stereoisomer over another, crucial for chiral compounds like this compound. | nih.govrsc.org |

| Charge Transfer | Varies (e.g., 0.1-1.0 e-) | Helps understand the electronic interactions between reactants and catalysts, influencing reaction pathways. | nih.gov |

Design of Novel Catalytic Systems Based on Computational Insights

Computational chemistry plays a pivotal role in the rational design and optimization of catalytic systems for chemical transformations. For reactions involving this compound, computational studies can guide the development of catalysts that enhance reaction rates, improve selectivity, and enable novel transformations. By employing DFT and other quantum chemical methods, researchers can model catalyst-substrate interactions, elucidate catalytic cycles, and identify key transition states. This allows for the fine-tuning of catalyst structures, including ligand design, to achieve desired reactivity patterns acs.orgfrontiersin.org.

Studies on the functionalization of alcohols have shown that computational modeling can identify crucial interactions, such as hydrogen bonding, that stabilize catalytic intermediates and transition states, thereby enabling challenging reactivity nih.gov. For example, computational insights into C-H activation processes have guided the development of ligands that promote specific binding modes and enhance catalytic efficiency nih.govrsc.org. The ability to predict the electronic and steric effects of different catalyst components allows for the in silico screening and optimization of potential catalysts before experimental synthesis, significantly accelerating the discovery process in catalysis acs.orgfrontiersin.orgrsc.org.

Docking Studies and Molecular Modeling for Ligand Design

Molecular docking and other molecular modeling techniques are indispensable tools for predicting how a molecule interacts with biological targets or other molecular systems, making them vital in ligand design. For this compound, these methods can be employed to assess its potential binding affinity to various receptors or enzymes, or to understand its interactions within a larger molecular complex. By simulating the binding pose of the molecule within a target's active site, researchers can identify key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, which contribute to binding strength and specificity nih.govglobalresearchonline.net.

Studies involving compounds with similar structural motifs, such as hydroxyl and halogen substituents on cyclic ethers, have yielded valuable data on binding affinities and docking scores. For instance, molecular docking studies on trioxane (B8601419) derivatives with hydroxyl and bromo substituents reported LibDock scores in the range of 114-117, indicating significant binding interactions with target proteins nih.gov. Similarly, other studies have reported binding energies (ΔG) for related compounds in the range of -4.7 to -5.3 kcal/mol researchgate.net, and general docking scores for inhibitors ranging from -8.236 to -29.43 kcal/mol nsbmb.org.ng. These findings illustrate the quantitative data that can be obtained from such computational approaches, providing a basis for understanding the potential ligand properties of this compound.

Table 2: Docking Performance of Related Compounds and Illustrative Ranges

| Compound/Derivative | Docking Score / Binding Energy (kcal/mol) | Target/Context | Reference Study |

| Compound 4d | -5.274 (ΔG) | BSA (anti-inflammatory) | researchgate.net |

| Compound 3c | -4.731 (ΔG) | BSA (anti-inflammatory) | researchgate.net |

| Derivative BT-1 | High docking score | PPARγ (diabetes mellitus) | globalresearchonline.net |

| Derivative BT-3 | High docking score | PPARγ (diabetes mellitus) | globalresearchonline.net |

| Compound CC3 | 117.166 (LibDock) | P. falciparum FP-2 | nih.gov |

| Compound CC7 | 117.200 (LibDock) | P. falciparum FP-2 | nih.gov |

| Co-crystal ligand | 114.474 (LibDock) | P. falciparum FP-2 | nih.gov |

| General Range | -8.236 to -29.43 | BCL-2 inhibition | nsbmb.org.ng |

These computational studies provide a robust framework for understanding the potential reactivity, catalytic applications, and ligand-binding capabilities of this compound, guiding future experimental investigations.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for 4-Bromooxolan-3-ol Transformations

The reactivity of the C-Br and C-O bonds in this compound offers a rich landscape for catalytic exploration. Future research should focus on the development and application of novel catalytic systems to achieve selective transformations. Key areas of interest include:

Cross-Coupling Reactions: The development of palladium, nickel, or copper-based catalytic systems for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings at the C4 position would enable the introduction of a wide range of substituents, thereby expanding the chemical space accessible from this scaffold.

Asymmetric Catalysis: The stereocenters at C3 and C4 present an opportunity for asymmetric catalysis to access enantiomerically pure derivatives. Research into chiral catalysts for kinetic resolution or asymmetric transformations of racemic this compound is a promising avenue.

C-H Activation: Direct functionalization of the oxolane ring through C-H activation would provide a more atom-economical approach to derivatization. The development of catalysts capable of selectively activating specific C-H bonds in the presence of the bromo and hydroxyl functionalities would be a significant advancement.

| Catalytic Transformation | Potential Catalyst Class | Target Functionality |

| Suzuki Coupling | Palladium-based catalysts | C-C bond formation |

| Sonogashira Coupling | Copper/Palladium co-catalysis | C-C triple bond formation |

| Buchwald-Hartwig Amination | Palladium-based catalysts | C-N bond formation |

| Asymmetric Epoxidation | Chiral transition metal complexes | Epoxide formation |

| Kinetic Resolution | Chiral enzymes or metal complexes | Enantiomer separation |

Integration into Flow Chemistry Platforms for Scalable Synthesis

The translation of synthetic routes from batch to continuous flow processes offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. The integration of this compound synthesis and derivatization into flow chemistry platforms is a critical step towards its potential industrial application. Future work in this area could involve:

Continuous Synthesis: Developing a multi-step continuous flow process for the synthesis of this compound itself, potentially starting from readily available precursors. This would allow for the on-demand production of the target molecule.

Process Optimization: Utilizing automated flow reactors with in-line analytics (e.g., NMR, IR, HPLC) to rapidly screen reaction conditions and optimize the synthesis of this compound derivatives.

The application of flow chemistry has been successfully demonstrated for the synthesis of various active pharmaceutical ingredients and complex molecules, and these principles can be adapted for this compound. nih.gov

Computational Design of Next-Generation Analogues with Tunable Reactivity

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. For this compound, computational studies can guide the synthesis of next-generation analogues with tailored reactivity and functionality. Key research directions include:

Predicting Reactivity: Employing quantum chemical calculations (e.g., Density Functional Theory) to predict the reactivity of different positions on the this compound scaffold and to understand the mechanism of potential transformations.

Virtual Screening: Creating virtual libraries of this compound derivatives and using computational docking and molecular dynamics simulations to predict their binding affinity to biological targets of interest.

Designing for Specific Properties: Using computational methods to design analogues with specific electronic, steric, or lipophilic properties for applications in areas such as organocatalysis or materials science.

Bio-Inspired Transformations and Enzymatic Derivatization

Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. The application of biocatalysis to this compound could provide access to novel, chiral derivatives that are difficult to synthesize using conventional methods. While specific enzymatic transformations of this compound have not been reported, the successful use of enzymes in the synthesis of other chiral alcohols, such as 4-Methylheptan-3-ol, suggests the feasibility of this approach. nih.gov Future research could explore:

Enzymatic Resolution: Screening for lipases or esterases that can selectively acylate one enantiomer of racemic this compound, allowing for the separation of enantiomers.

Redox Biocatalysis: Investigating the use of alcohol dehydrogenases or oxidases to stereoselectively oxidize or reduce the hydroxyl group at the C3 position.

Halogenase-Mediated Transformations: Exploring the potential of halogenase enzymes to introduce or modify the bromine substituent at the C4 position.

Development of Advanced Spectroscopic Probes Based on this compound Scaffolds

The development of fluorescent or other spectroscopic probes is crucial for understanding biological processes and for diagnostic applications. The this compound scaffold could serve as a core structure for the design of novel probes. Future research in this area might focus on:

Fluorogenic Probes: Synthesizing derivatives of this compound that are initially non-fluorescent but become fluorescent upon reaction with a specific analyte or enzyme.

MRI Contrast Agents: Incorporating paramagnetic metal ions into chelating ligands attached to the this compound backbone to create new magnetic resonance imaging (MRI) contrast agents.

Photoacoustic Probes: Designing analogues that can absorb light and generate an acoustic signal, for use in photoacoustic imaging.

Potential for Incorporation into Supramolecular Assemblies or Advanced Materials

The functional groups on this compound (hydroxyl and bromo) provide handles for its incorporation into larger molecular architectures, such as supramolecular assemblies and advanced materials. This could lead to the development of new materials with unique properties. Potential research avenues include:

Liquid Crystals: Designing and synthesizing derivatives of this compound that exhibit liquid crystalline behavior.

Polymer Synthesis: Using this compound as a monomer or cross-linking agent in the synthesis of novel polymers with tailored thermal or mechanical properties.

Metal-Organic Frameworks (MOFs): Functionalizing this compound with appropriate coordinating groups to serve as a linker in the construction of new MOFs with potential applications in gas storage or catalysis.

Q & A

Q. What are the common synthetic routes for 4-Bromooxolan-3-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of this compound typically involves bromination of oxolane derivatives or nucleophilic substitution reactions. Key reagents include HBr with catalytic agents (e.g., Lewis acids like AlCl₃). Reaction conditions such as temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or THF) significantly influence yield. Retrosynthetic analysis using AI-driven models (e.g., Pistachio, Reaxys) can predict feasible routes by prioritizing precursor relevance and reaction plausibility scores . Optimization may involve adjusting stoichiometry, catalyst loading, or using inert atmospheres to minimize side reactions.

Q. How is the purity of this compound assessed using chromatographic and spectroscopic methods?

- Methodological Answer : Purity is validated via HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, coupled with NMR spectroscopy to confirm structural integrity. For example, -NMR should show characteristic peaks for the oxolane ring (δ 3.5–4.5 ppm) and bromine substituents (δ 2.8–3.2 ppm). Mass spectrometry (ESI-MS) can confirm molecular weight (e.g., [M+H]⁺ at m/z 195). Cross-referencing with databases like PubChem ensures consistency in spectral data .

Q. What safety protocols are essential for handling brominated compounds like this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water. Store in sealed containers under dry, inert conditions to prevent degradation. Fire hazards require dry chemical extinguishers, as brominated compounds may release toxic gases (e.g., HBr) upon combustion .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when characterizing this compound?

- Methodological Answer : Contradictions arise from impurities, solvent effects, or stereochemical variability. To address this:

- Perform 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Compare experimental IR spectra with computational predictions (DFT calculations) for functional group validation.

- Use high-resolution mass spectrometry (HRMS) to rule out isobaric interferences.

Cross-validation with synthetic intermediates (e.g., oxidation/reduction products) can clarify structural assignments .

Q. What strategies are effective for analyzing the stereochemical outcomes of this compound in asymmetric synthesis?

- Methodological Answer : Chiral stationary phase HPLC or polarimetry can determine enantiomeric excess (ee). X-ray crystallography provides definitive stereochemical assignments. Computational tools (e.g., Gaussian for DFT) model transition states to predict selectivity. For example, using (R)- or (S)-BINOL-derived catalysts in bromination reactions can influence diastereomeric ratios .

Q. How does the reactivity of this compound compare to its structural analogs (e.g., 3-Bromooxetane) in substitution reactions?

- Methodological Answer : The oxolane ring’s five-membered structure enhances ring strain compared to oxetane (four-membered), increasing susceptibility to nucleophilic attack. Comparative kinetic studies under identical conditions (e.g., SN2 reactions with NaN₃ in DMF) reveal faster substitution rates for this compound. Steric effects from substituents (e.g., hydroxyl groups) further modulate reactivity .

Q. What computational approaches are used to predict the biological activity of this compound and its derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) screens against target proteins (e.g., enzymes in microbial pathways). QSAR (Quantitative Structure-Activity Relationship) models correlate electronic descriptors (e.g., HOMO-LUMO gaps) with bioactivity. MD (Molecular Dynamics) simulations assess binding stability over time. For instance, bromine’s electronegativity may enhance interactions with hydrophobic enzyme pockets .

Data Contradiction and Analysis

Q. How should researchers prioritize conflicting data in studies involving this compound’s stability under varying pH conditions?

- Methodological Answer : Apply the "principal contradiction" framework: Identify the most critical variable (e.g., pH-dependent hydrolysis rates) through controlled experiments. Use Arrhenius plots to model degradation kinetics across pH 3–10. Conflicting results may arise from buffer interactions (e.g., phosphate vs. acetate), requiring standardized buffers and replicate trials (n ≥ 3) .

Q. What statistical methods validate reproducibility in catalytic studies of this compound synthesis?

- Methodological Answer : Use ANOVA to compare yields across experimental batches. Bayesian inference models quantify uncertainty in reaction parameters (e.g., temperature, catalyst loading). Outliers are identified via Grubbs’ test. Reporting 95% confidence intervals ensures transparency in reproducibility claims .

Tables for Key Data

Q. Table 1: Comparative Reactivity of this compound and Analogs

Q. Table 2: Optimal Reaction Conditions for Synthesis

| Parameter | Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Maximizes selectivity |

| Solvent Polarity | Dichloromethane > THF | Enhances solubility |

| Catalyst Loading | 5–10 mol% AlCl₃ | Reduces side products |

| Based on AI-driven retrosynthetic models |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.